6-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a triazole ring, a pyrimidine ring, and various functional groups
Preparation Methods
The synthesis of 6-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyrimidine ring and the functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives. What sets 6-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 2-((5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N
- 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl
Properties
Molecular Formula |
C22H20N6O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O4S/c1-13-3-4-14(2)18(9-13)27-19(10-16-11-20(29)24-21(30)23-16)25-26-22(27)33-12-15-5-7-17(8-6-15)28(31)32/h3-9,11H,10,12H2,1-2H3,(H2,23,24,29,30) |
InChI Key |
PJEDAZIUDPMPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
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